3',5'-Di-o-acetyl-2'-deoxyadenosine 3',5'-Di-o-acetyl-2'-deoxyadenosine
Brand Name: Vulcanchem
CAS No.: 106568-79-0
VCID: VC21074103
InChI: InChI=1S/C14H16N4O6/c1-7(19)22-4-10-9(23-8(2)20)3-11(24-10)18-6-17-12-13(18)15-5-16-14(12)21/h5-6,9-11H,3-4H2,1-2H3,(H,15,16,21)/t9-,10+,11+/m0/s1
SMILES: CC(=O)OCC1C(CC(O1)N2C=NC3=C2N=CNC3=O)OC(=O)C
Molecular Formula: C14H16N4O6
Molecular Weight: 336.3 g/mol

3',5'-Di-o-acetyl-2'-deoxyadenosine

CAS No.: 106568-79-0

Cat. No.: VC21074103

Molecular Formula: C14H16N4O6

Molecular Weight: 336.3 g/mol

* For research use only. Not for human or veterinary use.

3',5'-Di-o-acetyl-2'-deoxyadenosine - 106568-79-0

Specification

CAS No. 106568-79-0
Molecular Formula C14H16N4O6
Molecular Weight 336.3 g/mol
IUPAC Name [(2R,3S,5R)-3-acetyloxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate
Standard InChI InChI=1S/C14H16N4O6/c1-7(19)22-4-10-9(23-8(2)20)3-11(24-10)18-6-17-12-13(18)15-5-16-14(12)21/h5-6,9-11H,3-4H2,1-2H3,(H,15,16,21)/t9-,10+,11+/m0/s1
Standard InChI Key FGIVQALFRSDINB-HBNTYKKESA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2NC=NC3=O)OC(=O)C
SMILES CC(=O)OCC1C(CC(O1)N2C=NC3=C2N=CNC3=O)OC(=O)C
Canonical SMILES CC(=O)OCC1C(CC(O1)N2C=NC3=C2NC=NC3=O)OC(=O)C

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